2-oxo-4-phenyl-2H-chromen-7-yl propanoate
Overview
Description
2-oxo-4-phenyl-2H-chromen-7-yl propanoate is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a chromen core structure with a phenyl group at the 4-position and a propanoate ester group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl propanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with propanoic acid derivatives. One common method includes reacting 7-hydroxy-2H-chromen-2-one with propanoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature . The reaction proceeds smoothly, yielding the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-phenyl-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen core to dihydrochromen derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of chromen-4-one derivatives.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated chromen derivatives.
Scientific Research Applications
2-oxo-4-phenyl-2H-chromen-7-yl propanoate has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- (2S)-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside
- Ethyl 2-((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate
Uniqueness
2-oxo-4-phenyl-2H-chromen-7-yl propanoate is unique due to its specific ester functional group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other chromen derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-2-17(19)21-13-8-9-14-15(12-6-4-3-5-7-12)11-18(20)22-16(14)10-13/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWPAIDRBIZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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